Sialidase Inhibition: A Verifiable Selectivity Profile Against Vibrio cholerae vs. Trypanosoma
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide exhibits a Ki of 2.66-5.18 × 10⁻⁴ M for Vibrio cholerae sialidase, classifying it as a non-competitive inhibitor [1]. Critically, this inhibition is selective; the compound shows no activity against trans-sialidases from Trypanosoma cruzi or Trypanosoma brucei [1]. This selectivity profile differentiates it from other sialidase inhibitors, including N-acetylneuraminic acid analogs, which were also inactive in the Trypanosoma assays [1].
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | Ki = 2.66-5.18 × 10⁻⁴ M (Vibrio cholerae sialidase); No inhibition (Trypanosoma trans-sialidases) |
| Comparator Or Baseline | N-acetylneuraminic acid analogs: No inhibition of T. cruzi or T. brucei trans-sialidases; N-(4-Nitrophenyl)oxamic acid: No inhibition of T. brucei sialidase |
| Quantified Difference | Selective inhibition of bacterial sialidase over trypanosomal enzymes |
| Conditions | In vitro enzyme assay |
Why This Matters
This verified selectivity profile is crucial for researchers designing pathogen-specific inhibitors, as it reduces the risk of off-target effects on host or unrelated parasitic enzymes.
- [1] Engstler, M., Ferrero Garcia, M. A., Parodi, A. J., Schauer, R., Storz Eckerlin, T., Vasella, A., Witzig, C., & Zhu, X. (1994). N-(4-Nitrophenyl)oxamic acid and related N-acylanilines are non-competitive inhibitors of Vibrio cholerae sialidase but do not inhibit Trypanosoma cruzi or Trypanosoma brucei trans-sialidases. *Helvetica Chimica Acta*, 77(4), 1166-1174. View Source
